1-(Phenylethynyl)cyclopropanol
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Overview
Description
1-(Phenylethynyl)cyclopropanol is an organic compound characterized by a cyclopropane ring substituted with a phenylethynyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Phenylethynyl)cyclopropanol can be synthesized through several methods. One common approach involves the reaction of phenylacetylene with cyclopropanone in the presence of a base. The reaction typically proceeds under mild conditions, yielding the desired product with good selectivity .
Industrial Production Methods
These may include the use of organometallic reagents and catalysts to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
1-(Phenylethynyl)cyclopropanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The triple bond in the phenylethynyl group can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is typical.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions
Major Products Formed
Oxidation: Cyclopropanone derivatives.
Reduction: Phenylethylcyclopropane.
Substitution: Various substituted cyclopropanols
Scientific Research Applications
1-(Phenylethynyl)cyclopropanol has several applications in scientific research:
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Phenylethynyl)cyclopropanol involves its interaction with various molecular targets. The phenylethynyl group can participate in π-π interactions, while the cyclopropanol moiety can undergo ring-opening reactions under specific conditions. These interactions and reactions contribute to the compound’s reactivity and potential biological activity .
Comparison with Similar Compounds
Similar Compounds
Cyclopropanol: A simpler analog with a hydroxyl group attached to a cyclopropane ring.
Cyclopropanone: A highly reactive compound with a carbonyl group in the cyclopropane ring.
Phenylcyclopropane: Lacks the hydroxyl group but contains a phenyl group attached to the cyclopropane ring.
Uniqueness
1-(Phenylethynyl)cyclopropanol is unique due to the presence of both a phenylethynyl group and a hydroxyl group on the cyclopropane ring.
Properties
CAS No. |
57951-63-0 |
---|---|
Molecular Formula |
C11H10O |
Molecular Weight |
158.20 g/mol |
IUPAC Name |
1-(2-phenylethynyl)cyclopropan-1-ol |
InChI |
InChI=1S/C11H10O/c12-11(8-9-11)7-6-10-4-2-1-3-5-10/h1-5,12H,8-9H2 |
InChI Key |
AHBCFDIWEGOLMV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C#CC2=CC=CC=C2)O |
Origin of Product |
United States |
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